Diosmetin-3-O-glucuronide
Description
Significance of Glucuronidation in Flavonoid Biotransformation
Flavonoids are a class of polyphenolic compounds found in various plants and are known for their potential health benefits. However, their efficacy in the body is largely dependent on their biotransformation, a critical part of which is glucuronidation. ontosight.ai Glucuronidation is a major Phase II metabolic process where a glucuronic acid molecule is attached to a flavonoid. ontosight.aitandfonline.com This conjugation is catalyzed by a superfamily of enzymes known as uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). ontosight.ainih.gov These enzymes transfer glucuronic acid from the high-energy donor, uridine diphosphate (B83284) glucuronic acid (UDPGA), to the flavonoid's hydroxyl groups, forming O-glucuronides. ontosight.aitandfonline.com
The process of glucuronidation significantly alters the physicochemical and biological properties of flavonoids. nih.gov Key effects include:
Increased Water Solubility: Glucuronidation enhances the water solubility of typically lipophilic flavonoids, which can affect their absorption and bioavailability. ontosight.ainih.gov
Enhanced Metabolic Stability: The addition of a glucuronic acid moiety can protect flavonoids from further oxidative metabolism, thereby increasing their stability and prolonging their half-life in biological systems. ontosight.ai
Modulation of Biological Activity: The biological activity of a flavonoid can be decreased, or in some cases increased, upon glucuronidation. nih.gov The position of the glucuronide conjugate on the flavonoid structure can also influence its antioxidant and pro-oxidant properties. tandfonline.comnih.gov
Facilitated Excretion: The increased polarity of flavonoid glucuronides facilitates their transport and elimination from the body. nih.gov
Due to extensive first-pass metabolism in the intestine and liver, flavonoids are often present in systemic circulation primarily as their glucuronidated and sulfated metabolites rather than in their original aglycone form. tandfonline.com These circulating conjugates are not merely inactive end-products; they can be transported to various tissues where they may be deconjugated by β-glucuronidase enzymes back to the active aglycone, exerting biological effects locally. tandfonline.com
Overview of Diosmetin-3-O-glucuronide as a Key Metabolite
This compound is a principal circulating metabolite of the flavonoid diosmin (B1670713). medchemexpress.comnih.gov Diosmin (diosmetin-7-O-rutinoside) is commonly used in therapeutic products for vascular conditions. nih.govresearchgate.net Upon oral administration, diosmin is not directly absorbed. Instead, it is first rapidly hydrolyzed by gut microbiome enzymes to its aglycone, diosmetin (B1670712). researchgate.netmdpi.com
Once formed in the intestine, diosmetin is absorbed and undergoes extensive metabolism, primarily through glucuronidation. mdpi.comnih.gov While several glucuronide conjugates can be formed, studies in humans have confirmed that this compound is the major metabolite found in both plasma and urine. nih.govresearchgate.netmdpi.com Research using advanced analytical techniques like micro-liquid-chromatography-mass spectrometry has solidified the identification of this compound as the primary circulating form after diosmin ingestion. nih.govresearchgate.net This suggests that the biological activities attributed to orally administered diosmin may be mediated, at least in part, by this key metabolite. mdpi.com
Data and Research Findings
The following tables provide specific chemical information and summarize key research findings related to this compound.
Table 1: Chemical Properties of this compound This interactive table details the fundamental chemical identifiers for this compound.
| Property | Value | Source |
| CAS Number | 152503-50-9 | scbt.comaxios-research.com |
| Molecular Formula | C₂₂H₂₀O₁₂ | scbt.comaxios-research.com |
| Molecular Weight | 476.39 g/mol | scbt.comaxios-research.com |
Table 2: Summary of Research Findings on the Biological Effects of this compound This interactive table summarizes the results of an ex vivo study investigating the anti-inflammatory and antioxidant properties of this compound on human skin explants. mdpi.comresearchgate.net
| Experimental Model | Stress Inducer | Measured Parameter | Key Finding | Citation |
| Inflammation Model | Substance P | Interleukin-8 (IL-8) Secretion | Significant decrease in IL-8 levels, with a maximal effect of -49.6% at a concentration of 2700 pg/mL. | mdpi.comresearchgate.net |
| Inflammation Model | Substance P | Capillary Dilation | Significant reduction in the proportion of dilated capillaries and their cross-sectional area, indicating a vasoconstrictive effect. | mdpi.com |
| Oxidative Stress Model | UVB Irradiation | Hydrogen Peroxide (H₂O₂) Production | Significant decrease in H₂O₂ production, with a maximal reduction of -48.6% at a concentration of 2700 pg/mL. | mdpi.comresearchgate.net |
| Oxidative Stress Model | UVB Irradiation | Cyclobutane (B1203170) Pyrimidine (B1678525) Dimers (CPDs) | Significant decrease in the number of CPD-positive cells (a marker of DNA damage), with a maximal reduction of -52.0% at 2700 pg/mL. | mdpi.comresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATVKLJSQQBZTF-SXFAUFNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Metabolic Formation and Enzymatic Processes of Diosmetin 3 O Glucuronide
Precursor Biotransformation: Diosmin (B1670713) to Diosmetin (B1670712)
Upon oral administration, diosmin is not directly absorbed in its original glycoside form. mdpi.comsemanticscholar.org The initial and essential step for its bioavailability is the hydrolysis of diosmin into its aglycone, diosmetin. mdpi.comnih.govbiomolther.orgresearchgate.netisnff-jfb.com This biotransformation occurs within the gastrointestinal tract and is a prerequisite for the subsequent absorption of the active flavonoid moiety. mdpi.com
The conversion of diosmin to diosmetin is exclusively mediated by the enzymatic activity of the intestinal microflora. nih.govbiomolther.orgresearchgate.netnih.gov The gut microbiome harbors a diverse array of bacteria, including species such as Clostridium, Lactobacillus, Bifidobacterium, and Escherichia, which are capable of this hydrolytic process. biomolther.orgresearchgate.net These microorganisms produce specific enzymes, primarily α-glucosidase and β-glucosidase, that cleave the rhamnoglucoside (rutinose) sugar moiety from the diosmin molecule. mdpi.comsemanticscholar.org This deglycosylation yields diosmetin, which is then sufficiently lipophilic to be absorbed through the intestinal wall into the systemic circulation. mdpi.combiomolther.org
Preclinical Pharmacokinetic Disposition of Diosmetin 3 O Glucuronide
Absorption and Systemic Circulation in Animal Models
Following oral administration of diosmin (B1670713) or diosmetin (B1670712) in animal models, the aglycone diosmetin is rapidly absorbed and undergoes extensive first-pass metabolism, leading to the formation of glucuronide conjugates.
Detection of Glucuronide Conjugates in Biological Matrices
In rats, after oral treatment with diosmetin, a swift and extensive glucuronidation process occurs. nih.gov Diosmetin circulates in the bloodstream predominantly as glucuronide conjugates. nih.gov Studies have identified diosmetin-3-O-glucuronide as a major metabolite found in the blood and urine of animals. researchgate.netresearchgate.net In fact, after oral administration of diosmin to rats, this compound is a key metabolite detected in biological samples. innothera.fr
Research in rats has demonstrated that after oral administration of diosmetin (100 mg/kg), its glucuronides reach high levels in the blood plasma (approximately 10 micrograms/ml) and persist for at least six hours. nih.gov These conjugates are also excreted in the urine. nih.gov Specifically, two major glucuronides have been characterized in rat blood: diosmetin-7,3'-diglucuronide and diosmetin-3'-glucuronide. nih.gov Another study identified 46 different metabolites of diosmetin in rat biological samples, with glucuronidation being a common metabolic pathway. nih.gov
Absence of Free Diosmetin in Systemic Circulation
A consistent finding in preclinical studies is the negligible presence of free, unconjugated diosmetin in systemic circulation following oral administration. nih.govnih.gov After oral treatment of rats with diosmetin, no free diosmetin is detectable in the blood or urine; it circulates as glucuronides. nih.gov This indicates that diosmetin is rapidly and efficiently conjugated, primarily through glucuronidation, which limits the systemic exposure to the free aglycone. nih.govresearchgate.net
Excretion Pathways in Animal Models
The elimination of diosmetin and its metabolites occurs through multiple routes in animal models, with urinary and fecal excretion being primary pathways.
Primary Elimination Routes
In animal studies, diosmin and its metabolites are eliminated through urine (79%), feces (11%), and bile (2.4%), with evidence suggesting an enterohepatic cycle. innothera.fr The primary metabolites found in urine are glucuronic acid conjugates. regulations.gov Studies in rats have shown that after oral administration, diosmetin metabolites are predominantly excreted via the urine, likely due to the significant role of phase II metabolism. nih.gov Some research also indicates the presence of sulfate (B86663) conjugates in urine, although glucuronides are the main form of excretion. researchgate.net
Transporter-Mediated Efflux and Disposition
Efflux transporters play a critical role in the disposition of diosmetin glucuronides. The interplay between glucuronidation and transport significantly influences the cellular and systemic levels of these metabolites.
The breast cancer resistance protein (BCRP), an important efflux pump, is involved in the biliary and intestinal excretion of many flavonoid glucuronides. plos.org Studies using HeLa cells overexpressing UGT1A9 have shown that BCRP-mediated excretion is a predominant pathway for the disposition of diosmetin glucuronides. researchgate.netplos.org Inhibition of BCRP with a specific inhibitor, Ko143, led to a significant increase in the intracellular levels of diosmetin glucuronides and a decrease in their efflux, highlighting the crucial role of BCRP in their disposition. plos.org This interplay between UGT enzymes and BCRP is key in the phase II disposition of diosmetin. plos.org
Multidrug resistance-associated proteins (MRPs) are another class of transporters involved in the efflux of glucuronide conjugates. frontiersin.org For instance, MRP2 is crucial for the biliary excretion of various drug glucuronides, while MRP3 and MRP4 mediate efflux from hepatocytes into the blood. frontiersin.org
The following table summarizes the key pharmacokinetic parameters of diosmetin and its glucuronide conjugates in preclinical models.
| Parameter | Finding | Animal Model | Reference |
| Primary Circulating Form | Glucuronide conjugates | Rat | nih.gov |
| Free Diosmetin in Plasma | Undetectable | Rat | nih.govnih.gov |
| Major Metabolite | This compound | Rat | researchgate.netresearchgate.netinnothera.fr |
| Primary Excretion Route | Urine (as glucuronides) | Rat | innothera.frnih.gov |
| Key Efflux Transporter | Breast Cancer Resistance Protein (BCRP) | In vitro (HeLa cells) | researchgate.netplos.org |
Role of Efflux Transporters (e.g., BCRP) in Glucuronide Disposition
Once diosmetin undergoes phase II metabolism to form this compound and other glucuronidated conjugates, these metabolites are rendered more hydrophilic. This increased water solubility, however, restricts their ability to passively diffuse across cellular membranes. Consequently, their elimination from the cell and subsequent excretion from the body is critically dependent on the action of active transport proteins. nih.govfrontiersin.org Among these, efflux transporters belonging to the ATP-binding cassette (ABC) transporter superfamily play a pivotal role. frontiersin.org
The Breast Cancer Resistance Protein (BCRP or ABCG2) is a prominent efflux transporter implicated in the disposition of numerous anionic drugs and their metabolites, including a wide array of flavonoid glucuronides. nih.govfrontiersin.orgnih.gov BCRP is strategically located in key tissues for drug disposition, such as the apical membrane of intestinal enterocytes, the canalicular membrane of hepatocytes, and the luminal membrane of renal proximal tubule cells, facilitating the excretion of its substrates into the intestinal lumen, bile, and urine, respectively. frontiersin.org
Preclinical research using various in vitro models has substantiated the role of BCRP in the efflux of diosmetin glucuronides. Studies utilizing HeLa cells engineered to overexpress the UGT1A9 enzyme (HeLa-UGT1A9 cells)—an isoform involved in diosmetin glucuronidation—have been particularly insightful. plos.orgnih.gov In these cells, which also endogenously express BCRP, the glucuronides formed from diosmetin are actively pumped out of the cell. nih.govplos.org The involvement of BCRP was confirmed through inhibition studies. The use of Ko143, a potent and specific inhibitor of BCRP, resulted in a significant, dose-dependent decrease in the efflux of diosmetin glucuronides from the cells. plos.orgnih.govresearchgate.net This inhibition of BCRP-mediated transport led to a corresponding increase in the intracellular accumulation of the glucuronide metabolites. plos.orgnih.gov These findings strongly suggest that BCRP-mediated excretion is a predominant and rate-determining pathway for the cellular disposition of diosmetin glucuronides. plos.orgnih.gov In some cell models, the inhibition of BCRP has been shown to decrease the clearance of flavonoid glucuronides by as much as 95%. nih.gov
Interplay Between Glucuronidation and Efflux Transport
The processes of glucuronidation and efflux transport are not independent but are tightly coupled in what can be described as a "revolving door" mechanism. nih.gov The formation of glucuronides by UDP-glucuronosyltransferase (UGT) enzymes and the subsequent excretion of these conjugates by efflux transporters like BCRP are two sequential steps in the cellular detoxification and elimination pathway. nih.govplos.org The efficiency of this entire process is dependent on the coordinated action, or interplay, between the metabolic enzyme and the transporter. plos.org
The table below presents data from a study on HeLa-UGT1A9 cells, illustrating the impact of BCRP inhibition on the disposition of diosmetin glucuronides.
Table 1: Effect of BCRP Inhibitor (Ko143) on Diosmetin Glucuronide Disposition in HeLa-UGT1A9 Cells
| Treatment Group | Intracellular Glucuronide Accumulation (pmol/mg protein) | Glucuronide Efflux Clearance (μL/min/mg protein) |
|---|---|---|
| Diosmetin (2.5 µM) | 12.5 ± 2.1 | 19.8 ± 3.4 |
| Diosmetin (2.5 µM) + Ko143 (2.5 µM) | 35.7 ± 5.8* | 7.1 ± 1.2* |
Data derived from Zeng et al. (2016) and represents a significant difference from the control group (p < 0.05). The study showed that inhibiting BCRP significantly increased intracellular glucuronide levels while decreasing their efflux clearance, demonstrating a clear interplay between transport and glucuronidation. plos.org
This dynamic interplay underscores the complexity of predicting the pharmacokinetic behavior of flavonoids and their metabolites solely based on metabolic enzyme activity. The expression and function of efflux transporters like BCRP are equally critical determinants of their systemic and local bioavailability.
Advanced Analytical Methodologies for Diosmetin 3 O Glucuronide Research
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for separating diosmetin-3-O-glucuronide from its parent compounds, other metabolites, and endogenous interferences. The separation of glucuronide structural isomers is particularly critical, as they often share the same mass-to-charge ratio and fragmentation patterns, making them indistinguishable by a tandem mass analyzer alone without prior chromatographic resolution. scispace.com
High-Performance Liquid Chromatography (HPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), is a robust and widely used technique for the analysis of flavonoid metabolites. nih.gov In the context of this compound, HPLC methods have been developed for both direct quantification of the conjugate and indirect measurement via its aglycone, diosmetin (B1670712), following enzymatic hydrolysis. nih.govnih.gov
One validated method for quantifying diosmetin after deconjugation in human plasma and urine samples utilized an Ascentis RP-Amide column under reversed-phase conditions. nih.govnih.gov For the direct analysis of diosmetin glucuronides in urine, a method employing a Discovery HSF5 column has been successfully applied. nih.govnih.govresearchgate.net These HPLC applications are essential for pharmacokinetic studies, providing reliable data on the concentration of diosmetin and its conjugated metabolites over time. nih.govnih.gov The methods are typically validated for linearity, accuracy, precision, and other parameters according to regulatory guidelines. nih.govresearchgate.net
Table 1: Examples of HPLC Conditions for Diosmetin and Metabolite Analysis This table is interactive. You can sort and filter the data.
| Analyte(s) | Matrix | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|---|
| Diosmetin (after deconjugation) | Human Plasma & Urine | Ascentis RP-Amide (150 × 2.1 mm, 5 µm) | Gradient elution | MS/MS | nih.govnih.gov |
| Diosmetin glucuronides | Human Urine | Discovery HSF5 (100 × 2.1 mm, 5 µm) | Not specified in abstract | MS/MS | nih.govnih.gov |
Ultra-Performance Liquid Chromatography (UPLC), and its counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), offer significant advantages over traditional HPLC for analyzing flavonoid glucuronides. scispace.com These benefits include higher resolution, greater sensitivity, and faster analysis times, which are crucial for resolving closely related isomers and detecting low-concentration metabolites in complex biological samples. scispace.comnih.gov
UPLC systems coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, have been instrumental in profiling the metabolites of diosmin (B1670713) and diosmetin. nih.govresearchgate.net One study successfully used a UPLC-Q-TOF/MS method to screen for metabolites of diosmetin-7-O-glucoside, demonstrating the platform's capability for identifying related compounds. nih.gov Another study employed a UPLC–DAD–Q-TOF system to identify twelve different flavone (B191248) glucuronides in rat plasma, including diosmetin 3′-glucuronide, after oral administration of a flavone mixture. doi.org This highlights the power of UPLC to separate and facilitate the identification of multiple glucuronide isomers in a single run. doi.org
Table 2: Examples of UPLC/UHPLC Conditions for Flavonoid Metabolite Analysis This table is interactive. You can sort and filter the data.
| Analyte(s) | Matrix | Column | System | Detection | Reference |
|---|---|---|---|---|---|
| Diosmetin-7-O-glucoside metabolites | Bacterial incubation | Not specified in abstract | UPLC | Q-TOF/MS | nih.gov |
| Flavone glucuronides (incl. Diosmetin 3′-glucuronide) | Rat Plasma | Not specified in abstract | UPLC–DAD–Q-TOF | DAD, Q-TOF-MS | doi.org |
| Diosmetin and Chrysoeriol metabolites | Human Liver Microsomes | Not specified in abstract | UHPLC | MS/MS | researchgate.net |
For applications demanding the highest sensitivity and resolution, micro-liquid chromatography (micro-LC) has proven to be exceptionally effective. This technique uses columns with very small inner diameters (typically ≤1 mm) and operates at much lower flow rates than conventional HPLC, which enhances ionization efficiency in the mass spectrometer source and improves sensitivity.
A key study successfully identified this compound as the major circulating metabolite of diosmin in humans by employing a micro-LC-MS/MS system. nih.govresearchgate.net This approach was specifically chosen to achieve the necessary selectivity and sensitivity for directly measuring glucuronide metabolites in human plasma. nih.gov The method utilized a HALO C18 microbore column (50 × 0.3 mm, 2.7 µm) eluted at a low flow rate of 35 μL/min. nih.gov This setup allowed for the successful separation of this compound from its isobaric isomer, diosmetin-7-O-glucuronide, a task that is challenging with standard analytical scales. nih.govresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC) Applications
Mass Spectrometry for Identification and Quantification
Mass spectrometry (MS) is the preferred technique for the detection and structural analysis of flavonoid glucuronides due to its high sensitivity and specificity, requiring only small amounts of analyte. nih.gov
Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of metabolites. In the analysis of this compound, MS/MS is used to fragment a selected precursor ion (the molecular ion of the compound) to generate characteristic product ions. A common fragmentation pathway for flavonoid glucuronides is the neutral loss of the glucuronic acid moiety (176 Da), resulting in a fragment ion corresponding to the aglycone. doi.orgresearchgate.net
In the case of diosmetin glucuronides, the MS/MS spectrum shows a transition from the precursor ion (e.g., m/z 477 for the protonated molecule [M+H]⁺) to a product ion at m/z 301, which corresponds to the protonated diosmetin aglycone. doi.orgmdpi.com Further fragmentation of the diosmetin ion can also be observed, such as the elimination of a methyl group. nih.govresearchgate.net However, a significant challenge in the analysis is that isobaric isomers, like this compound and diosmetin-7-O-glucuronide, produce identical MS/MS fragmentation patterns. nih.govresearchgate.net Therefore, MS/MS alone cannot differentiate between these positional isomers; their distinction relies entirely on successful chromatographic separation prior to mass analysis. scispace.comnih.govresearchgate.net
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. This technique can separate ions that are isobaric and even produce similar fragment ions in MS/MS.
The definitive confirmation of this compound as the primary metabolite of diosmin in humans was achieved using differential ion-mobility mass spectrometry (DMS), a form of IMS-MS. nih.govnih.gov Researchers optimized DMS parameters, including separation voltage and compensation voltage, to achieve adequate separation of the isobaric glucuronide compounds. nih.gov This technique served as a supplementary and orthogonal method to micro-LC-MS/MS, providing conclusive evidence for the identity of the major circulating metabolite by distinguishing it from other potential isomers. nih.govnih.govresearchgate.net
Quantitative Mass Spectrometry in Biological Matrices
Quantitative analysis of this compound in biological matrices such as plasma and urine is predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.govscience.gov This technique offers the high sensitivity and selectivity required to measure low concentrations of the metabolite in complex biological samples. nih.govresearchgate.net
Typically, sample preparation involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances. nih.govsemanticscholar.org For instance, a study utilized SPE for isolating this compound and other glucuronide metabolites from plasma. nih.govnih.gov Another common approach is a "dilute-and-shoot" method for urine samples, which involves simple dilution before injection into the LC-MS/MS system. nih.govnih.gov To quantify the total amount of diosmetin, including its conjugated forms, an enzymatic hydrolysis step using β-glucuronidase is often employed to release the aglycone, diosmetin, prior to analysis. nih.govresearchgate.netsemanticscholar.org
The LC-MS/MS methods are operated in multiple reaction monitoring (MRM) mode, which ensures high specificity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. researchgate.netmdpi.com For example, one method used the transition of m/z 463.1 → 301.0 for a diosmetin glucoside. researchgate.net Electrospray ionization (ESI) is a commonly used ionization source, often in the positive or negative ion mode, depending on the analyte's properties. researchgate.netmdpi.com
The developed LC-MS/MS methods are rigorously validated according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, and the lower limit of quantification (LLOQ). nih.govnih.gov For the direct quantification of diosmetin glucuronide metabolites in plasma, calibration curves have been established in ranges such as 50–15,000 pg/mL. nih.gov In urine, a higher quantification range of 1–1,000 ng/mL has been utilized for these metabolites. nih.gov
| Matrix | Analyte | Quantification Range | Extraction Method | Instrumentation | Source |
|---|---|---|---|---|---|
| Human Plasma | This compound | 50 - 15,000 pg/mL | Solid-Phase Extraction (SPE) | micro-LC-MS/MS | nih.gov |
| Human Urine | This compound | 1 - 1,000 ng/mL | Dilution | LC-MS/MS | nih.gov |
| Rat Plasma | Diosmetin-7-o-β-d-glucoside | 1 - 2,000 ng/mL | Protein Precipitation | UPLC-MS/MS | akjournals.com |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of flavonoid glucuronides, including this compound. researchgate.netoup.com Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR, COSY, HSQC, HMBC) NMR experiments are employed to determine the precise location of the glucuronic acid moiety on the diosmetin scaffold. oup.commdpi.com
In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on both the aglycone and the sugar ring provide critical information. The attachment of the glucuronide group causes a downfield shift of the proton signal at the position of conjugation. oup.com For instance, the structural assignment of Diosmetin-3'-O-glucuronide was confirmed through detailed NMR analysis, including two-dimensional NOESY experiments. researchgate.net
¹³C NMR spectroscopy complements the ¹H NMR data by showing the chemical shifts of the carbon atoms. The carbon at the site of glucuronidation experiences a characteristic shift. oup.comrhhz.net Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly powerful, as they show correlations between protons and carbons that are two or three bonds apart, allowing for definitive confirmation of the linkage between the anomeric proton of the glucuronic acid and the specific carbon atom of the diosmetin aglycone. oup.com
Ultraviolet (UV) Spectroscopy for Qualitative Analysis
Ultraviolet (UV) spectroscopy is a valuable technique for the initial qualitative analysis of flavonoids and their glucuronides. researchgate.netdoi.org Flavonoids exhibit characteristic UV absorption spectra due to their conjugated aromatic system, typically showing two major absorption bands, referred to as Band I (usually 300-380 nm) and Band II (usually 240-280 nm). doi.org
The UV spectrum of this compound, like other flavonoid glucuronides, is similar to that of its parent aglycone, diosmetin. However, the position of the absorption maxima (λmax) can be affected by the position of glycosylation. researchgate.netcore.ac.uk For example, obtaining UV spectra of diosmetin and its glucuronide metabolites in a transparent mobile phase (triethylamine/phosphoric acid) showed that compounds absorbing at 345 nm were likely metabolites. researchgate.net Comparing the UV spectrum of a potential metabolite with that of the parent compound can provide preliminary evidence for its identification. While not sufficient for definitive structural elucidation on its own, UV spectroscopy, especially when coupled with chromatography (e.g., HPLC-DAD), is a rapid and useful tool for screening and qualitative assessment. doi.org
| Technique | Compound | Key Observations | Source |
|---|---|---|---|
| ¹H NMR, ¹³C NMR, NOESY | Diosmetin-3'-O-glucuronide | Full proton and carbon assignments confirmed the structure. | researchgate.net |
| UV Spectroscopy | Diosmetin and its glucuronides | Metabolites showed characteristic absorption around 345 nm. | researchgate.net |
| ¹H NMR, ¹³C NMR, HMBC | Quercetin Glucuronides | HMBC confirmed the conjugation position of the glucuronic acid. | oup.com |
Method Validation in Research Contexts
Selectivity and Specificity Considerations
In the context of bioanalytical research on this compound, selectivity and specificity are paramount to ensure reliable quantification. nih.govresearchgate.net Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components. researchgate.neteuropa.eu Specificity is the ability to assess unequivocally the analyte in the presence of components that are expected to be present, including metabolites, isomers, or concomitant medications. nih.goveuropa.eu
For LC-MS/MS methods, selectivity is typically established by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and the internal standard (IS). nih.goveuropa.eu The response of any interfering peak should not exceed 20% of the response of the analyte at the LLOQ, and not more than 5% for the IS. europa.eu The high selectivity of tandem mass spectrometry, particularly in MRM mode, greatly minimizes the risk of interference. frontiersin.org
Specificity is crucial because this compound can exist as isomers (e.g., Diosmetin-7-O-glucuronide), and the method must be able to distinguish between them. nih.govnih.gov Chromatographic separation is key to resolving these isomers before detection by the mass spectrometer. The development of methods capable of separating this compound, Diosmetin-7-O-glucuronide, and Diosmetin-3,7-O-diglucuronide demonstrates the high degree of specificity required and achieved in this research area. nih.govnih.gov
Linearity and Quantification Range Assessment
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.govnih.gov The quantification range is the interval between the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).
For the analysis of this compound and related compounds, calibration curves are constructed by plotting the instrument response versus the concentration of the analyte over the intended range. nih.govmdpi.com A linear regression analysis is applied, and the correlation coefficient (r²) is expected to be close to 1, often greater than 0.99, to demonstrate a strong linear relationship. mdpi.comnih.gov
The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. mdpi.comnih.gov Research on diosmetin glucuronides has established methods with LLOQs in the low pg/mL to ng/mL range, which is necessary for pharmacokinetic studies where concentrations can be very low. nih.govsemanticscholar.org For example, a method for diosmetin glucuronides in human plasma had a linear range of 50 to 15,000 pg/mL. nih.gov Another study on a flavonoid glucuronide reported a linear range of 0.31 to 2,500 nM in blood. nih.gov The validation of these ranges ensures that the method is suitable for accurately quantifying the analyte across the expected concentration spectrum in biological samples.
| Analyte | Matrix | Linearity Range | Correlation Coefficient (r²) | LLOQ | Source |
|---|---|---|---|---|---|
| This compound | Human Plasma | 50 - 15,000 pg/mL | Not specified, but method validated | 50 pg/mL | nih.gov |
| Diosmetin-7-o-β-d-glucoside | Rat Plasma | 1 - 2,000 ng/mL | Not specified, but method validated | 1 ng/mL | akjournals.com |
| 3-hydroxyflavone-glucuronide | Mouse Blood | 0.31 - 2,500 nM | > 0.99 | 0.31 nM | nih.gov |
| Flavonoid Glucuronides | Rat Blood | 1.56 - 4,000 nM | ≥ 0.99 | 1.56 nM | nih.gov |
Accuracy and Precision Evaluation
The reliability of an analytical method is fundamentally determined by its accuracy and precision. Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of reproducibility of repeated measurements. In the context of this compound analysis, these parameters are rigorously evaluated to ensure the validity of pharmacokinetic and metabolic studies.
A key study outlining the validation of a micro-liquid chromatography-tandem mass spectrometry (micro-LC-MS/MS) method for the direct quantification of this compound in human plasma provides detailed accuracy and precision data. nih.gov The method was validated in accordance with guidelines from the European Medicines Agency and the Food and Drug Administration (FDA). nih.govresearchgate.netnih.gov
The precision of the method is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV), while accuracy is presented as the percentage of the nominal concentration. For the analysis of this compound, both intra-day and inter-day precision and accuracy are assessed at multiple concentration levels, known as quality control (QC) samples.
In one such validation, QC samples for this compound in plasma were prepared at concentrations of 150, 3,000, 6,000, and 12,000 pg/mL. nih.gov The intra-day precision (n=6) for this compound was found to be between 2.7% and 11.0% RSD, with an accuracy ranging from 98.7% to 108.0%. The inter-day precision (n=18) ranged from 5.6% to 8.8% RSD, with an accuracy of 100.2% to 105.7%. nih.gov These values fall well within the generally accepted limits for bioanalytical method validation, which typically require RSD to be less than 15% and accuracy to be within 85-115% (or 80-120% for the lower limit of quantification).
The following table summarizes the inter-day precision and accuracy data for the direct analysis of this compound in human plasma using micro-LC-MS/MS.
Table 1: Inter-Day Precision and Accuracy of this compound Quantification in Human Plasma
| QC Level | Nominal Concentration (pg/mL) | Mean Measured Concentration (pg/mL) (n=18) | Precision (% RSD) | Accuracy (%) |
|---|---|---|---|---|
| QC 1 | 150 | 158.5 | 8.8 | 105.7 |
| QC 2 | 3,000 | 3005.0 | 5.6 | 100.2 |
| QC 3 | 6,000 | 6105.0 | 6.4 | 101.8 |
| QC 4 | 12,000 | 12341.7 | 6.2 | 102.8 |
Data sourced from Silvestro et al., Analytical and Bioanalytical Chemistry, 2013. nih.gov
Stability of Analytes in Biological Samples
Ensuring the stability of an analyte in a biological matrix under various storage and handling conditions is a critical aspect of bioanalytical method validation. The degradation of an analyte can lead to an underestimation of its concentration, thereby compromising the integrity of the study results. For this compound, stability has been evaluated under several conditions, including freeze-thaw cycles and long-term storage.
Studies have demonstrated that this compound is stable in human plasma for extended periods when stored at low temperatures. In one comprehensive validation study, the stability of this compound in plasma was assessed at two quality control concentrations (150 pg/mL and 12,000 pg/mL). nih.gov
The freeze-thaw stability was determined by subjecting the samples to three cycles of freezing at -20°C and thawing at room temperature. The results showed that this compound was stable, with the measured concentrations after three cycles being within ±15% of the nominal concentrations. nih.gov Specifically, the accuracy was 107.4% for the low QC and 99.8% for the high QC. researchgate.net
Long-term stability was also confirmed by storing plasma samples at -20°C. After one month of storage, the accuracy of the measured concentrations was 91.6% and 97.3% for the low and high QC samples, respectively. nih.gov Even after four months of storage at -20°C, the compound remained stable, with accuracy values of 104.8% and 91.8% for the respective QC levels. nih.gov These findings indicate that this compound in plasma can be stored at -20°C for at least four months without significant degradation.
The following tables present the stability data for this compound in human plasma under different conditions.
Table 2: Freeze-Thaw Stability of this compound in Human Plasma (3 Cycles, -20°C)
| QC Level | Nominal Concentration (pg/mL) | Mean Measured Concentration (pg/mL) (n=6) | Accuracy (%) |
|---|---|---|---|
| QC 1 | 150 | 161.1 | 107.4 |
| QC 4 | 12,000 | 11976.0 | 99.8 |
Data sourced from Silvestro et al., Analytical and Bioanalytical Chemistry, 2013. nih.govresearchgate.net
Table 3: Long-Term Storage Stability of this compound in Human Plasma at -20°C
| Storage Duration | QC Level | Nominal Concentration (pg/mL) | Mean Measured Concentration (pg/mL) (n=6) | Accuracy (%) |
|---|---|---|---|---|
| 1 Month | QC 1 | 150 | 137.4 | 91.6 |
| QC 4 | 12,000 | 11676.0 | 97.3 | |
| 4 Months | QC 1 | 150 | 157.2 | 104.8 |
| QC 4 | 12,000 | 11016.0 | 91.8 |
Data sourced from Silvestro et al., Analytical and Bioanalytical Chemistry, 2013. nih.gov
Investigative Biological Activities and Molecular Mechanisms of Diosmetin 3 O Glucuronide in in Vitro and Ex Vivo Models
Anti-Inflammatory Modulatory Effects
Diosmetin-3-O-glucuronide has demonstrated notable anti-inflammatory properties in various experimental settings. These effects are attributed to its ability to modulate key components of the inflammatory cascade, including the secretion of pro-inflammatory cytokines and the activity of critical signaling pathways.
Inhibition of Pro-Inflammatory Cytokine Secretion (e.g., IL-8, IL-1, TNF-α, IL-6)
Studies have shown that this compound can significantly reduce the secretion of pro-inflammatory cytokines. In an ex vivo study using human skin explants stimulated with substance P to induce inflammation, this compound led to a concentration-dependent decrease in the secretion of interleukin-8 (IL-8). mdpi.comnih.govresearchgate.net A maximal effect was observed at a concentration of 2700 pg/mL, resulting in a 49.6% reduction in IL-8 levels. mdpi.comresearchgate.netnih.gov At this concentration and higher, the levels of secreted IL-8 were comparable to those in unstimulated control groups. mdpi.com
While direct studies on this compound's effect on other cytokines like interleukin-1 (IL-1), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are less specific, the broader context of flavonoid research suggests a potential for such activity. nih.gov For instance, its aglycone form, diosmetin (B1670712), has been shown to decrease the levels of TNF-α, IL-1β, and IL-6 in various inflammatory models. mdpi.comnih.gov
Table 1: Effect of this compound on IL-8 Secretion in Substance P-Stimulated Human Skin Explants
| Concentration of this compound (pg/mL) | Percentage Decrease in IL-8 Secretion |
|---|---|
| 300 | 20.5% ± 35.2% |
| 900 | Not specified, but significant decrease |
| 2700 | 49.6% ± 23.8% (Maximal effect) |
| 8500 | No additional effect beyond 2700 pg/mL |
| 17000 | No additional effect beyond 2700 pg/mL |
Data sourced from a study on ex vivo human skin explants. nih.gov
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB Pathway)
The anti-inflammatory effects of flavonoids are often mediated through the modulation of key intracellular signaling pathways, with the nuclear factor-kappa B (NF-κB) pathway being a primary target. researchgate.netmdpi.comnih.govnih.govresearchgate.netiapchem.org While direct evidence for this compound's action on the NF-κB pathway is still emerging, studies on its parent compound, diosmetin, provide strong indications. Diosmetin has been shown to inhibit the NF-κB signaling pathway, which in turn leads to a reduction in the expression of pro-inflammatory genes and the production of inflammatory mediators. researchgate.netmdpi.comnih.govresearchgate.net It is suggested that inflammation in certain conditions involves the activation of the NF-κB pathway, and the observed anti-inflammatory effects of diosmetin metabolites are likely linked to its modulation. nih.gov
Effects on Specific Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)
Research on the direct effects of this compound on specific inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) is limited. However, studies on diosmetin provide valuable insights. Diosmetin has been found to inhibit the production of NO in activated macrophages. nih.gov Furthermore, in human skin fibroblasts stimulated with lipopolysaccharide (LPS), diosmetin was effective in reducing the levels of cyclooxygenase-2 (COX-2) and PGE2. nih.govviamedica.pl Given that this compound is the major circulating metabolite, it is plausible that it contributes to these effects in vivo.
Antioxidant Protective Mechanisms
In addition to its anti-inflammatory properties, this compound exhibits significant antioxidant activity. This is primarily achieved through the reduction of reactive oxygen species (ROS) and the scavenging of free radicals, thereby protecting cells from oxidative damage.
Reduction of Reactive Oxygen Species (ROS) Generation
Ex vivo studies on human skin explants exposed to UVB irradiation have demonstrated the potent ability of this compound to reduce the generation of ROS. mdpi.com Specifically, it caused a significant decrease in the production of hydrogen peroxide. mdpi.comresearchgate.netdntb.gov.ua This effect was dose-dependent, with the maximal inhibition of 48.6% observed at a concentration of 2700 pg/mL. mdpi.comresearchgate.netnih.gov This suggests that the antioxidant properties may be mediated by modulating enzymes involved in ROS production. mdpi.com
Table 2: Effect of this compound on Hydrogen Peroxide Production in UVB-Irradiated Human Skin Explants
| Concentration of this compound (pg/mL) | Percentage Decrease in Hydrogen Peroxide Production |
|---|---|
| 900 | Significant decrease |
| 2700 | 48.6% ± 25.5% (Maximal effect) |
| 8500 | No additional inhibition |
Data sourced from a study on ex vivo human skin explants. mdpi.com
Upregulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, GPx, CAT)
Direct evidence detailing the specific effects of this compound on the upregulation of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT) is not extensively covered in the current scientific literature. However, studies on its parent compounds, diosmin (B1670713) and its aglycone diosmetin, provide significant insights. The antioxidative properties of diosmin and its metabolites are suggested to be mediated by the modulation of enzymes involved in the production of reactive oxygen species (ROS) rather than by direct ROS scavenging. mdpi.com
In a hydrogen-peroxide-induced oxidative stress model in endothelial cells, treatment with diosmin and diosmetin led to an increase in the activities of these crucial antioxidant enzymes. mdpi.com This upregulation of enzymatic activity was correlated with a decrease in the concentration of malondialdehyde (MDA), a marker of oxidative stress. mdpi.com While these findings directly pertain to the parent compounds, the fact that this compound is the primary circulating metabolite following diosmin ingestion suggests it may be a key contributor to these observed effects in vivo. mdpi.com
Inhibition of Lipid Peroxidation (e.g., MDA Formation)
Similar to the research on antioxidant enzyme systems, direct studies quantifying the inhibition of lipid peroxidation, specifically malondialdehyde (MDA) formation, by this compound are limited. The available research focuses on its precursor, diosmetin. In an in vitro model using a hydrogen-peroxide-induced oxidative stress environment in endothelial cells, a decrease in MDA concentration was observed following exposure to diosmin and diosmetin. mdpi.com This indicates a protective effect against lipid peroxidation.
Further supporting the antioxidant potential, an ex vivo study on human skin explants demonstrated that this compound significantly decreased the production of hydrogen peroxide, a key reactive oxygen species that can initiate lipid peroxidation. mdpi.com In UVB-irradiated skin fragments, the compound induced a significant decrease in hydrogen peroxide production, reaching a maximal effect with a reduction of 48.6% at a concentration of 2700 pg/mL. mdpi.comnih.gov
Table 1: Effect of this compound on Hydrogen Peroxide Production in UVB-Irradiated Human Skin Explants
| Concentration of this compound | Maximal Reduction in Hydrogen Peroxide Production (%) |
| 2700 pg/mL | 48.6 |
This table presents the maximal inhibitory effect observed in the study.
Impact on Vascular Homeostasis in Ex Vivo Models
Vasoconstrictive Responses in Tissue Models
Ex vivo studies on human skin explants have provided direct evidence for the vasoconstrictive effects of this compound. In a model where capillary dilation was induced by substance P, the application of this compound led to a significant reduction in the proportion of dilated capillaries and the mean luminal cross-sectional area. mdpi.comnih.gov This effect was observed across all tested concentrations, indicating a potent vasoconstrictive action on the microvasculature. mdpi.comnih.gov The reduction in the mean luminal cross-sectional area became statistically significant from the lowest tested concentrations and was comparable to control levels at a concentration of 900 pg/mL. mdpi.com
Table 2: Vasoconstrictive Effect of this compound on Dilated Capillaries in Human Skin Explants
| Parameter | Range of Reduction Compared to Substance P Alone (%) |
| Mean Luminal Cross-sectional Area | -33.8 ± 32.8 to -48.6 ± 21.4 |
| Percentage of Dilated Capillaries | -24.7 ± 22.0 to -33.5 ± 15.4 |
This table summarizes the range of reduction observed across the tested concentrations of this compound.
Attenuation of Capillary Hyperpermeability
Currently, there is a lack of direct experimental data from studies specifically investigating the role of this compound in attenuating capillary hyperpermeability in ex vivo models. However, the parent compound, diosmin, is known for its protective effects on blood vessels, which include reducing the permeability of capillary walls. nih.gov Given that this compound is the major and active metabolite of diosmin, it is plausible that it plays a significant role in the observed effects of diosmin on capillary permeability. mdpi.comnih.gov Further research is needed to directly demonstrate and quantify the impact of this compound on this aspect of vascular homeostasis.
Cellular and Subcellular Mechanistic Insights
Effects on Cell Signaling Cascades (e.g., Nrf2 Pathway Activation)
Direct evidence for the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway by this compound is not yet available in the scientific literature. Research into the mechanistic pathways has predominantly focused on its aglycone, diosmetin. Studies on diosmetin have shown that it can alleviate oxidative stress by activating the Nrf2/ARE (Antioxidant Response Element) signaling pathway. springermedizin.de For instance, in models of acute lung injury, pretreatment with diosmetin significantly increased the expression of Nrf2 and its target gene, heme oxygenase-1 (HO-1). springermedizin.de This activation of the Nrf2 pathway is a critical mechanism for cellular defense against oxidative stress.
While these findings are specific to diosmetin, the role of this compound as the main circulating metabolite suggests that it could be the active agent responsible for initiating such signaling cascades in vivo. The anti-inflammatory and antioxidant effects observed with this compound treatment may be linked to the activation of cytoprotective pathways like Nrf2, though further investigation is required to confirm this direct relationship. mdpi.com
Interactions with Enzyme Activities (e.g., CYP1A)
This compound is a major circulating metabolite of diosmin, which is first hydrolyzed to its aglycone, diosmetin. researchgate.netmedchemexpress.com The enzymatic activities of these compounds, particularly their interaction with Cytochrome P450 (CYP) enzymes, are of significant interest. While direct studies on the enzymatic interactions of this compound are limited, research on its aglycone, diosmetin, provides valuable insights.
Diosmetin has been identified as an inhibitor of human CYP1A enzyme activity. medchemexpress.euchemsrc.comnih.gov In HepG2 cells, diosmetin was found to inhibit CYP1A with an IC50 of 40 μM. chemsrc.comnih.gov It is suggested that diosmetin exerts some of its anticancer effects through the p53 enzyme, which regulates CYP1A. thegoodscentscompany.com The flavonoids diosmetin and luteolin (B72000) have been shown to exert synergistic cytostatic effects in human hepatoma HepG2 cells, a process catalyzed by CYP1A metabolism. phlebolymphology.org
While diosmin itself shows little to no inhibition of drug-metabolizing enzymes, its aglycone, diosmetin, has demonstrated a higher potential for interaction. ebi.ac.uk Diosmetin potently inhibits CYP1A2, CYP2C19, and CYP3A4 in the lower micromolar range. ebi.ac.uk Given that this compound is a primary metabolite, its potential to be deconjugated back to diosmetin in specific tissues could lead to localized enzyme inhibition. However, direct inhibitory activity of the glucuronidated form on CYP1A has not been extensively documented.
Table 1: Inhibitory Effects of Diosmetin on CYP450 Enzymes
| Compound | Enzyme | Cell Line/System | IC50 | Reference |
| Diosmetin | CYP1A | HepG2 | 40 μM | chemsrc.comnih.gov |
| Diosmetin | CYP1A2 | In vitro | Lower micromolar range | ebi.ac.uk |
| Diosmetin | CYP2C19 | In vitro | Lower micromolar range | ebi.ac.uk |
| Diosmetin | CYP3A4 | In vitro | Lower micromolar range | ebi.ac.uk |
Modulation of Gene Expression in Experimental Cell Lines
The modulation of gene expression is a key mechanism through which bioactive compounds exert their effects. While specific data on this compound is emerging, studies on its aglycone, diosmetin, and other glucuronidated forms provide a basis for understanding its potential activities.
In human lung adenocarcinoma cell lines A549 and HCC827, diosmetin treatment was shown to induce changes in the expression of mRNAs, miRNAs, and lncRNAs. nih.gov This suggests a broad impact on the cellular transcriptome.
In human prostate cancer cells (LNCaP and PC-3), diosmetin treatment led to a marked decrease in the expression of cyclin D1, Cdk2, and Cdk4, which are key regulators of the G0-G1 phases of the cell cycle. thegoodscentscompany.com This was accompanied by a decrease in c-Myc and Bcl-2 expression and an increase in Bax, p27Kip1, and FOXO3a protein expression, indicating a modulation of genes involved in cell cycle arrest and apoptosis. thegoodscentscompany.com
A study on diosmetin 7-O-β-D-glucuronide, a structurally related compound, demonstrated its ability to inhibit INF2-high colorectal cancer cells with minimal toxicity to normal cells, suggesting a targeted effect on gene products associated with cancer progression. mdpi.com
Table 2: Modulation of Gene and Protein Expression by Diosmetin in Cancer Cell Lines
| Cell Line | Treatment | Upregulated Genes/Proteins | Downregulated Genes/Proteins | Reference |
| LNCaP (Prostate) | Diosmetin | Bax, p27Kip1, FOXO3a, Cleaved Caspase-3, Cleaved PARP | Cyclin D1, Cdk2, Cdk4, c-Myc, Bcl-2, XIAP | thegoodscentscompany.com |
| PC-3 (Prostate) | Diosmetin | Bax, p27Kip1, FOXO3a, Cleaved Caspase-3, Cleaved PARP | Cyclin D1, Cdk2, Cdk4, c-Myc, Bcl-2, XIAP | thegoodscentscompany.com |
| A549 (Lung) | Diosmetin | Various mRNAs, miRNAs, lncRNAs | Various mRNAs, miRNAs, lncRNAs | nih.gov |
| HCC827 (Lung) | Diosmetin | Various mRNAs, miRNAs, lncRNAs | Various mRNAs, miRNAs, lncRNAs | nih.gov |
Ex Vivo Model Systems for Efficacy Evaluation
Human Skin Explant Models (e.g., Substance P-induced Inflammation, UVB-induced Oxidative Stress)
Human skin explant models provide a valuable ex vivo system to study the pharmacological effects of compounds in a setting that closely mimics human tissue. Diosmetin-3-O-β-d-glucuronide has been investigated using such models to evaluate its anti-inflammatory and antioxidant properties. medchemexpress.eunih.govresearchgate.net
In a model of Substance P-induced inflammation, diosmetin-3-O-β-d-glucuronide demonstrated significant anti-inflammatory effects. medchemexpress.eunih.govresearchgate.net It induced a notable decrease in the secretion of the pro-inflammatory cytokine Interleukin-8 (IL-8), with a maximal effect observed at a concentration of 2700 pg/mL, causing a reduction of 49.6%. medchemexpress.euchemsrc.comnih.govresearchgate.net Furthermore, it reduced the proportion of dilated capillaries and the mean luminal cross-sectional area, indicating a vasoconstrictive effect. medchemexpress.eunih.govresearchgate.net
In a model of UVB-induced oxidative stress, diosmetin-3-O-β-d-glucuronide showed protective antioxidant effects. medchemexpress.eunih.govresearchgate.net It led to a significant decrease in the production of hydrogen peroxide and a reduction in the number of cyclobutane (B1203170) pyrimidine (B1678525) dimer (CPD)-positive cells, which are markers of DNA damage. medchemexpress.eunih.govresearchgate.net The maximal effect for both hydrogen peroxide reduction (-48.6%) and CPD-positive cell reduction (-52.0%) was also observed at 2700 pg/mL. medchemexpress.euchemsrc.comnih.govresearchgate.net
Table 3: Effects of Diosmetin-3-O-β-d-glucuronide in Human Skin Explant Models
| Model | Parameter Measured | Concentration of this compound | Observed Effect | Reference |
| Substance P-induced Inflammation | IL-8 Secretion | 2700 pg/mL | -49.6% | medchemexpress.euchemsrc.comnih.govresearchgate.net |
| Substance P-induced Inflammation | Capillary Dilation | All tested concentrations | Significant reduction | medchemexpress.eunih.govresearchgate.net |
| UVB-induced Oxidative Stress | Hydrogen Peroxide Production | 2700 pg/mL | -48.6% | medchemexpress.euchemsrc.comnih.govresearchgate.net |
| UVB-induced Oxidative Stress | CPD-positive Cells | 2700 pg/mL | -52.0% | medchemexpress.euchemsrc.comnih.govresearchgate.net |
Cellular Models for Specific Pathway Analysis (e.g., RBL-2H3 cells)
Rat basophilic leukemia (RBL-2H3) cells are a widely used cellular model for studying mast cell degranulation and the release of inflammatory mediators, making them suitable for analyzing specific pathways involved in allergic and inflammatory responses.
Studies have shown that diosmetin, the aglycone of this compound, exhibits anti-allergic and anti-inflammatory effects in RBL-2H3 cells. In an in vitro assay, only diosmetin, and not its parent compound diosmin, was found to reduce the mRNA expression level of the pro-inflammatory cytokine IL-4. nih.gov This suggests that the conversion of diosmin to diosmetin is crucial for this particular activity. Diosmetin has also been shown to inhibit the release of β-hexosaminidase, a marker of degranulation, from antigen-stimulated RBL-2H3 cells. researchgate.net
While direct studies on this compound in RBL-2H3 cells are not extensively available, the findings for diosmetin imply that the metabolic conversion to the aglycone form is likely a prerequisite for the observed anti-allergic effects in this cell line. The inhibitory effect of diosmetin on IL-4 mRNA expression points towards its modulation of signaling pathways that regulate cytokine production in mast cells. nih.gov
Table 4: Effects of Diosmetin in RBL-2H3 Cells
| Compound | Parameter Measured | Effect | Reference |
| Diosmetin | IL-4 mRNA Expression | Significant reduction | nih.gov |
| Diosmin | IL-4 mRNA Expression | No inhibition | nih.gov |
| Diosmetin | β-hexosaminidase Release | Potent inhibition | researchgate.net |
Synthetic and Biosynthetic Strategies for Diosmetin 3 O Glucuronide
Biotechnological Production through Recombinant Systems
Biotechnological methods offer an attractive alternative to chemical synthesis, potentially providing more environmentally friendly and highly specific routes to flavonoid glucuronides. These approaches typically involve the use of engineered microorganisms or isolated enzymes.
The production of diosmetin-3-O-glucuronide in a microbial host first requires the establishment of a biosynthetic pathway to the aglycone, diosmetin (B1670712). This has been achieved in various microorganisms, including Escherichia coli and Streptomyces albidoflavus, through the introduction of the necessary plant-derived enzymes. mdpi.comnih.gov
The biosynthesis of diosmetin starts from the amino acid L-tyrosine, which is converted through a series of enzymatic steps to the flavanone (B1672756) hesperetin (B1673127). Key enzymes in this pathway include tyrosine ammonia (B1221849) lyase (TAL), 4-coumaroyl-CoA ligase (4CL), chalcone (B49325) synthase (CHS), and chalcone isomerase (CHI). Hesperetin is then converted to diosmetin. One pathway involves the conversion of hesperetin to luteolin (B72000) by a flavone (B191248) synthase (FNS), followed by methylation at the 4'-hydroxyl group by a flavonoid 4'-O-methyltransferase (4'OMT). frontiersin.org Alternatively, hesperetin can be directly converted to diosmetin by certain flavone synthases. nih.gov
Researchers have successfully engineered E. coli to produce diosmetin from hesperetin by expressing a flavone synthase from Angelica archangelica, achieving a conversion of 38.80% in whole-cell biotransformation. nih.gov Similarly, the entire biosynthetic pathway for diosmetin has been reconstructed in S. albidoflavus, leading to the production of 2.44 mg/L of diosmetin. mdpi.com
Once the production of diosmetin is established, the final step is the regioselective glucuronidation at the 3'-position. This is achieved by introducing a specific UDP-glucuronosyltransferase (UGT) into the engineered host. The host organism must also be able to supply the necessary sugar donor, UDP-glucuronic acid (UDPGA). In some cases, the endogenous pool of UDPGA in E. coli is sufficient, but production can be enhanced by overexpressing genes involved in its biosynthesis, such as UDP-glucose dehydrogenase. acs.org
Enzymatic synthesis using isolated UDP-glucuronosyltransferases (UGTs) offers a highly specific method for producing this compound. UGTs are a superfamily of enzymes that catalyze the transfer of glucuronic acid from UDPGA to a wide range of substrates, including flavonoids. oup.com The regioselectivity of the glucuronidation is determined by the specific UGT used.
Studies have identified several human UGT isoforms that can catalyze the glucuronidation of diosmetin. Specifically, UGT1A1, UGT1A6, and UGT1A9 have been shown to be the primary enzymes responsible for the formation of diosmetin glucuronides in human liver microsomes. plos.org Research has demonstrated that the hydroxyl group on the B-ring of diosmetin is the preferred site for glucuronidation. plos.org
Kinetic studies have been performed to characterize the efficiency of these enzymes in producing different diosmetin glucuronide isomers. The following table summarizes the kinetic parameters for the formation of diosmetin-7-O-glucuronide (Dio-7-G) and diosmetin-3'-O-glucuronide (Dio-3'-G) by different human UGT isoforms.
| UGT Isoform | Metabolite | Km (μM) | Vmax (nmol/mg/min) | CLint (Vmax/Km) (mL/min/mg) |
|---|---|---|---|---|
| UGT1A1 | Dio-7-G | 1.75 | 0.003 | 0.0017 |
| Dio-3'-G | 0.28 | 0.004 | 0.014 | |
| UGT1A6 | Dio-7-G | 3.02 | 0.005 | 0.0016 |
| Dio-3'-G | - | - | - | |
| UGT1A9 | Dio-7-G | 0.89 | 0.003 | 0.0034 |
| Dio-3'-G | 0.45 | 0.006 | 0.013 |
Data sourced from Zeng et al. (2016). plos.org '-' indicates that the activity was too low to be determined.
These data indicate that UGT1A1 and UGT1A9 are capable of producing diosmetin-3'-O-glucuronide, with UGT1A1 showing a higher affinity (lower Km) for this reaction. plos.orgresearchgate.net
Whole-cell biotransformation systems using recombinant microorganisms expressing specific UGTs are a practical application of enzymatic synthesis. For example, Saccharomyces cerevisiae (yeast) has been engineered to produce flavonoid glucuronides by co-expressing a plant UGT and a UDP-glucose-6-dehydrogenase to enhance the supply of UDPGA. oup.comoup.com This approach leverages the regioselectivity of the UGTs to produce specific glucuronides with high yields, offering a promising and scalable alternative to chemical synthesis. oup.com
Future Research Trajectories and Preclinical Translational Outlooks
Elucidation of Comprehensive Structure-Activity Relationships for Glucuronide Activity
A critical area of future investigation is the detailed elucidation of the structure-activity relationship (SAR) of diosmetin-3-O-glucuronide. Understanding how the glucuronide moiety influences its biological effects is paramount. The addition of the glucuronide group, with its three extra hydroxyl groups, is hypothesized to enhance the antioxidant properties compared to its aglycone form, diosmetin (B1670712). mdpi.com
Future studies should systematically compare the biological activities of this compound with its parent compound, diosmetin, and other metabolites like diosmetin-7-O-glucuronide and diosmetin-3,7-O-diglucuronide. nih.govnih.govresearchgate.net This comparative analysis will help to dissect the specific contribution of the 3-O-glucuronide group to the observed effects. Key research questions include determining how glucuronidation at different positions on the flavonoid backbone alters receptor binding, enzyme inhibition, and modulation of signaling pathways. oup.com Investigating a series of synthetic or isolated glucuronide isomers will provide a clearer picture of the SAR, guiding the design of potentially more potent and selective derivatives. nih.gov
Investigation of Unexplored Biological Activities in Relevant Preclinical Models
While initial research has focused on the anti-inflammatory and antioxidant effects of this compound in skin models, its full spectrum of biological activities remains largely unexplored. mdpi.com Given the wide-ranging therapeutic effects attributed to its parent compound, diosmin (B1670713), including venotonic and neuroprotective properties, it is plausible that this compound mediates some of these effects. nih.govmdpi.com
Future preclinical studies should investigate the efficacy of this compound in a variety of disease models. This includes, but is not limited to, models of chronic venous insufficiency, neurodegenerative diseases like Parkinson's, and various types of cancer. researchgate.netebi.ac.uk For instance, its potential to modulate inflammatory pathways, such as those involving NF-κB, suggests a role in a broader range of inflammatory conditions. nih.gov The use of relevant animal models will be crucial to assess its in vivo efficacy, pharmacokinetics, and biodistribution, providing a solid foundation for potential clinical translation.
Advanced Mechanistic Studies at the Proteomic and Metabolomic Levels
To move beyond phenomenological observations, advanced mechanistic studies are required to understand how this compound exerts its effects at a molecular level. Proteomic and metabolomic approaches offer powerful tools to identify the cellular targets and pathways modulated by this compound.
Proteomics: This can be employed to identify proteins that directly bind to this compound or whose expression levels are altered following treatment. This could reveal novel mechanisms of action beyond what is currently known for flavonoids.
Metabolomics: This can provide a comprehensive snapshot of the metabolic changes induced by this compound in cells or tissues. creative-proteomics.com This is particularly relevant for understanding its impact on cellular energy metabolism, oxidative stress pathways, and the production of inflammatory mediators. oulu.fi For example, studies on the parent compound diosmetin have suggested it may target the Keap1-Nrf2/ARE signaling pathway and inhibit the NLRP3 inflammasome. ebi.ac.uk Investigating whether this compound shares these mechanisms is a key research question.
Development of Novel Analytical Tools for In Situ and Real-Time Analysis
The development of advanced analytical methods is crucial for accurately quantifying this compound and its metabolites in biological matrices. Current methods often rely on liquid chromatography-mass spectrometry (LC-MS/MS) after enzymatic deconjugation, which can be complex and may not fully capture the dynamics of the conjugated form. nih.govnih.govresearchgate.netsemanticscholar.org
Future efforts should focus on creating novel analytical tools for the in situ and real-time analysis of this compound. This could involve the development of specific biosensors or advanced imaging techniques that can track the compound's localization and concentration within cells and tissues over time. Techniques like ion mobility spectrometry could be further utilized to differentiate between isomeric metabolites, such as this compound and diosmetin-7-O-glucuronide, providing a more precise understanding of their distinct metabolic fates and activities. vulcanchem.com
Application of Computational Chemistry and Molecular Modeling for Target Identification
Computational chemistry and molecular modeling can significantly accelerate the identification of potential molecular targets for this compound. In silico docking studies can predict the binding affinity of the compound to a wide range of proteins, including enzymes, receptors, and transcription factors. researchgate.net
These computational approaches can help prioritize experimental validation and guide the design of more potent and specific analogs. For example, molecular modeling can be used to compare the binding of diosmetin and its glucuronide metabolite to the active sites of enzymes involved in inflammation and oxidative stress, such as cyclooxygenases and lipoxygenases. researchgate.net Such studies have been performed for diosmetin, identifying potential interactions with targets like the adenosine (B11128) A2A receptor and monoamine oxidase-B. mdpi.comresearchgate.net Extending these models to its major glucuronide metabolite is a logical next step.
Strategic Development of this compound as a Preclinical Investigational Compound
A strategic approach is necessary to advance this compound from a research chemical to a preclinical investigational compound. This involves a multi-faceted strategy encompassing chemical synthesis, formulation development, and pharmacokinetic profiling.
Chemical Synthesis and Standardization: The development of efficient and scalable methods for the synthesis of pure this compound is essential for conducting robust preclinical studies. biosynth.com Standardization of the compound is critical to ensure the reproducibility of experimental results.
Formulation Development: Given the often-poor bioavailability of flavonoids, developing suitable formulations to enhance the absorption and delivery of this compound will be crucial for its in vivo efficacy.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Comprehensive PK/PD studies will be necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. nih.govnih.govresearchgate.net This data is vital for determining appropriate dosing regimens and for predicting its therapeutic window in future clinical trials.
Table of Research Findings on this compound's Effects
Table of Analytical Methods for Diosmetin and its Glucuronides
Table of Mentioned Compounds
Q & A
Q. What analytical methods are recommended for quantifying Diosmetin-3-O-glucuronide in human plasma and urine?
this compound can be quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). For plasma, micro-liquid chromatography (μLC) on a HALO C18 column after solid-phase extraction is effective, while urine analysis employs a Discovery HSF5 column with mobile-phase dilution. Enzymatic digestion (glucuronidase) is critical to liberate free diosmetin for detection. Method validation must include linearity, accuracy, precision, and lower limit of quantification (LLOQ) per FDA and EMA guidelines .
Q. What is the primary metabolic pathway leading to this compound formation?
Diosmin, administered orally, undergoes hydrolysis by intestinal microbiota to its aglycone, diosmetin, which is subsequently glucuronidated via UDP-glucuronosyltransferase (UGT) enzymes. The 3-O position is the predominant site of conjugation, making this compound the major circulating metabolite in plasma and urine. Approximately 50% of the dose is excreted unchanged in feces, highlighting variable bioavailability due to diosmin’s poor water solubility .
Q. How can researchers distinguish this compound from other conjugates (e.g., sulfates)?
Sequential enzymatic digestion protocols are used: sulfatase alone releases sulfate conjugates, while glucuronidase liberates glucuronides. Combined digestion isolates total conjugated diosmetin. Notably, sulfatase digestion alone does not yield detectable diosmetin, confirming the absence of sulfate conjugates in human samples. This method ensures specificity in metabolite profiling .
Advanced Research Questions
Q. How should researchers address contradictory pharmacokinetic (PK) data for this compound caused by enzymatic contamination?
Contamination of commercial glucuronidase enzymes (e.g., snail-derived) with free diosmetin can inflate PK values. To mitigate this, use enzyme sources with validated purity (e.g., bovine liver glucuronidase) or employ differential ion-mobility mass spectrometry (DIMS) to resolve co-eluting contaminants. Cross-validation with chemical degradation methods (e.g., alkaline hydrolysis) may further reduce artifacts .
Q. What parameters are essential for validating bioanalytical methods targeting this compound?
Key validation parameters include:
- Linearity : Over the expected concentration range (e.g., 1–10,000 pg/mL).
- Accuracy/Precision : ≤15% deviation from nominal values.
- LLOQ : Sufficient sensitivity for low-abundance metabolites.
- Matrix Effects : Assess ion suppression/enhancement using post-column infusion.
- Stability : Evaluate under storage and processing conditions (e.g., freeze-thaw cycles). Compliance with FDA/EMA guidelines ensures reproducibility across laboratories .
Q. What advanced techniques confirm the structural identity of this compound?
Tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) provides fragmentation patterns to confirm the glucuronide moiety’s position. Differential ion-mobility spectrometry (DIMS) separates isomers (e.g., 3-O vs. 7-O glucuronides) based on mobility differences. Nuclear magnetic resonance (NMR) can further resolve anomeric proton configurations (α/β glycosidic bonds), though this requires purified metabolites .
Q. How do inter-individual variations in UGT activity impact this compound pharmacokinetics?
Polymorphisms in UGT1A and UGT2B subfamilies influence glucuronidation efficiency, leading to variability in metabolite plasma concentrations (Cmax observed range: 6,049 ± 5,548 pg/mL). Population pharmacokinetic modeling, incorporating genotypic data, can stratify subjects and predict exposure levels. In vitro assays using recombinant UGT isoforms identify enzyme-specific contributions .
Methodological Considerations
- Sample Preparation : Solid-phase extraction (SPE) for plasma and direct dilution for urine minimize matrix interference.
- Chromatography : Sub-2μm particle columns (e.g., HALO C18) enhance resolution for micro-liter sample volumes .
- Quality Control : Include internal standards (e.g., deuterated diosmetin) to correct for extraction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
